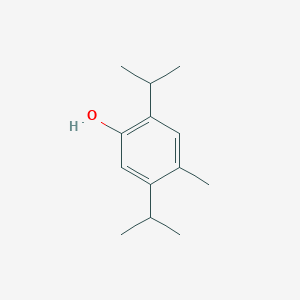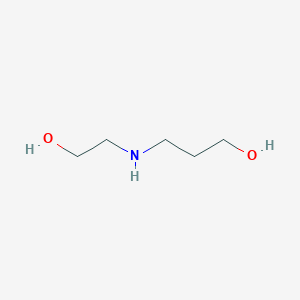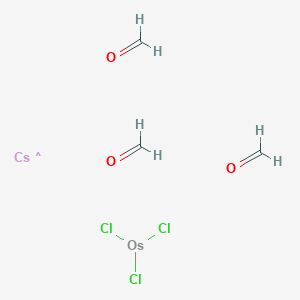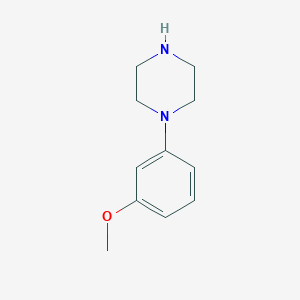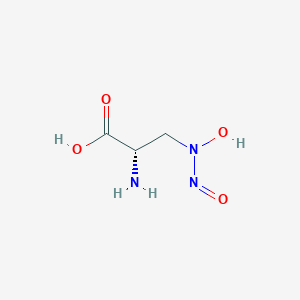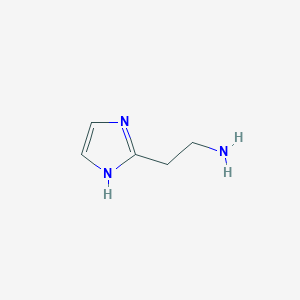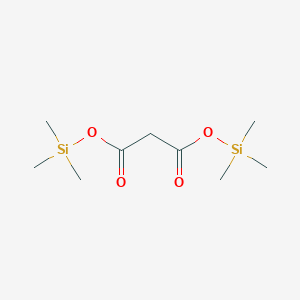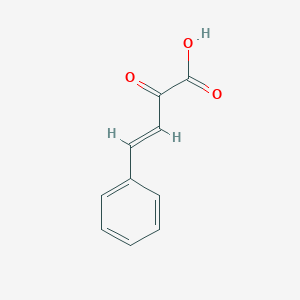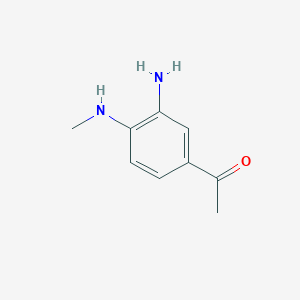
1-(3-Amino-4-(methylamino)phenyl)ethanone
Übersicht
Beschreibung
1-(3-Amino-4-(methylamino)phenyl)ethanone is a compound that can be associated with various chemical reactions and possesses a structure that allows for the formation of different types of bonds and interactions. The compound's relevance is highlighted in the context of its interactions and the formation of supramolecular structures, as seen in the studies provided.
Synthesis Analysis
The synthesis of related compounds involves photochemical reactions, as demonstrated in the study of the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, which resulted in the formation of N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . This indicates that compounds with similar functional groups can undergo photochemical reactions to form new products with complex structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Amino-4-(methylamino)phenyl)ethanone is characterized by the presence of amino groups that can participate in hydrogen bonding. For instance, in the crystal structure of a 1:1 adduct involving 4-amino-3-methylbenzoic acid, intermolecular hydrogen bonds lead to the formation of a two-dimensional supramolecular network . This suggests that 1-(3-Amino-4-(methylamino)phenyl)ethanone could also engage in hydrogen bonding, contributing to its potential to form supramolecular structures.
Chemical Reactions Analysis
The chemical behavior of compounds with similar structures to 1-(3-Amino-4-(methylamino)phenyl)ethanone can be complex. For example, the molecules of 3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one are linked into complex sheets by a combination of hydrogen bonds and C-H⋯π(arene) hydrogen bonds . This indicates that 1-(3-Amino-4-(methylamino)phenyl)ethanone may also participate in a variety of chemical reactions, including the formation of hydrogen-bonded networks.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone can be inferred from the behavior of structurally related compounds. The presence of amino groups and the ability to form coplanar structures, as seen in the 4-amino-3-methylbenzoic acid molecule , suggest that 1-(3-Amino-4-(methylamino)phenyl)ethanone may exhibit similar properties. These could include the ability to form stable crystal structures through intermolecular interactions and the potential to engage in various chemical reactions due to the presence of reactive functional groups.
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inhibitors : A study by Ding and Silverman (1993) explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation, highlighting the compound's potential in developing monoamine oxidase inhibitors (Ding & Silverman, 1993).
Synthesis of Novel Compounds : Hessien, Kadah, and Marzouk (2009) conducted research on the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety, demonstrating the utility of 1-(3-Amino-4-(methylamino)phenyl)ethanone in creating new chemical compounds (Hessien, Kadah, & Marzouk, 2009).
Antimicrobial Applications : Wanjari (2020) studied the antimicrobial activity of a compound synthesized from 1-(3-Amino-4-(methylamino)phenyl)ethanone, highlighting its potential in the pharmaceutical industry for developing drugs with antimicrobial properties (Wanjari, 2020).
DNA Interaction and Drug Development : Kurt et al. (2020) synthesized a Schiff base ligand derived from 2,6-diaminopyridine and explored its DNA binding properties and potential as a drug candidate (Kurt, Temel, Atlan, & Kaya, 2020).
Synthesis of Aminocarboxylic Acids : Gordon, Hosten, and Ogunlaja (2022) reported on the Cu(II)-photocatalysed hydrocarboxylation of imines, utilizing CO2 to synthesize α-unsaturated aminocarboxylic acids, demonstrating the compound's role in green chemistry applications (Gordon, Hosten, & Ogunlaja, 2022).
Antiviral Activity : Attaby et al. (2006) synthesized and evaluated the antiviral activity of various derivatives of 1-(3-Amino-4-(methylamino)phenyl)ethanone, contributing to the development of new antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Wirkmechanismus
Safety and Hazards
“1-(3-Amino-4-(methylamino)phenyl)ethanone” may cause skin irritation and is harmful if absorbed through the skin . It is also harmful if swallowed and may cause irritation of the digestive tract . Inhalation is harmful and may cause respiratory tract irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-amino-4-(methylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFJKWSILZEFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381541 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-(methylamino)phenyl)ethanone | |
CAS RN |
18076-19-2 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



